1-ethyl-7-methyl-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one
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Overview
Description
The compound contains several interesting structural features including a 1,2,3-triazole ring, an azabicyclo[3.2.1]octane ring, and a 1,8-naphthyridinone ring . Compounds containing these features are often synthesized for their potential biological activities .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, compounds with similar features are often synthesized using “Click” chemistry and Suzuki-Miyaura cross-coupling reactions . For example, 1H-1,2,3-triazole analogs can be synthesized using ethyl lactate as a starting material, which then undergoes a Suzuki-Miyaura cross-coupling reaction with different arylboronic acids .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . The azabicyclo[3.2.1]octane is a fused ring system containing a total of eight atoms . The 1,8-naphthyridinone is a two-ring system with a carbonyl group at the 4-position .Scientific Research Applications
Antibacterial Agents
Research has demonstrated the synthesis and evaluation of quinolone and naphthyridine antibacterial agents, highlighting compounds with a C7-heterocycle of bicyclic 2,5-diazabicyclo[n.2.m]alkanes and derivatives including 4-aminopiperidine and 3-amino-8-azabicyclo[3.2.1]octanes. These compounds were tested for antibacterial activity against Gram-negative and Gram-positive organisms and against bacterial DNA gyrase. The study found some compounds nearly equipotent with their parent 7-piperazinyl analogues, with specific compounds showing superior activity, indicating the potential for developing effective antibacterial agents from similar structures (Kiely et al., 1991).
Reaction Pathways
Another study explored the reaction of ethyl 1,2,4-triazine-3-carboxylate with an enamine, producing an azabicyclo[3.2.1]octane as an unusual by-product. This finding reveals a non-synchronous reaction pathway, demonstrating the complex chemical behavior of these structures and their potential for uncovering novel organic reactions (MacorJohn et al., 1998).
Chemical Synthesis and Stereochemistry
Research into the acid-catalyzed rearrangement of 3-aza-8-oxatricyclo[3.2.1.02,4]octan-6-one acetals for the highly stereoselective synthesis of 3-amino-3-deoxy-D-altrose and derivatives highlights the synthetic versatility of azabicyclooctane structures. This work demonstrates the potential for constructing complex, biologically relevant molecules, offering a pathway to novel synthetic methods for carbohydrate analogs (Nativi et al., 1989).
Muscarinic Activities
The synthesis and evaluation of quinuclidin-3-yltriazole and -tetrazole derivatives for muscarinic activities present another facet of research. These compounds, modified with azole moieties attached to an azabicyclic ring, were assessed for their potential as muscarinic ligands, indicating the importance of such structures in developing therapeutic agents (Wadsworth et al., 1992).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-ethyl-7-methyl-3-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,8-naphthyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-3-25-12-18(19(28)17-7-4-13(2)23-20(17)25)21(29)27-14-5-6-15(27)11-16(10-14)26-9-8-22-24-26/h4,7-9,12,14-16H,3,5-6,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNXJRZKGZDQJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3C4CCC3CC(C4)N5C=CN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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